molecular formula C11H17N B1614878 2-Methyl-1-(m-tolyl)propan-2-amine CAS No. 738530-39-7

2-Methyl-1-(m-tolyl)propan-2-amine

Cat. No.: B1614878
CAS No.: 738530-39-7
M. Wt: 163.26 g/mol
InChI Key: VCGCQDQFVXCTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(m-tolyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is a derivative of amphetamine and is structurally characterized by a methyl group attached to the nitrogen atom and a tolyl group attached to the alpha carbon. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(m-tolyl)propan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 3-methylbenzaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(m-tolyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions like ADHD and narcolepsy.

    Industry: Utilized in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(m-tolyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, it exerts stimulant effects, enhancing alertness, concentration, and energy levels. The compound binds to and inhibits the reuptake transporters for these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Shares a similar core structure but lacks the methyl group on the nitrogen atom.

    Methamphetamine: Similar structure with an additional methyl group on the alpha carbon.

    Ephedrine: Contains a hydroxyl group on the beta carbon, giving it different pharmacological properties.

Uniqueness

2-Methyl-1-(m-tolyl)propan-2-amine is unique due to its specific substitution pattern, which influences its pharmacokinetics and pharmacodynamics. The presence of the methyl and tolyl groups affects its lipophilicity, metabolic stability, and interaction with biological targets, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-1-(3-methylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGCQDQFVXCTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276183
Record name 2-methyl-1-(3-methylphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738530-39-7
Record name 2-methyl-1-(3-methylphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.80 g (9.41 mmol) N-(1,1-dimethyl-2-m-tolylethyl)-formamide, 20 mL water and 20 mL conc. hydrochloric acid were refluxed for 2 h. The reaction mixture was diluted with 20 mL ice water and made alkaline with saturated potassium carbonate solution. The aqueous phase was extracted with DCM (2×20 mL). The organic phase was washed with water, dried on sodium sulphate and evaporated down i. vac. The residue was co-evaporated with toluene (2×).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(m-tolyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(m-tolyl)propan-2-amine
Reactant of Route 3
2-Methyl-1-(m-tolyl)propan-2-amine
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-(m-tolyl)propan-2-amine
Reactant of Route 5
2-Methyl-1-(m-tolyl)propan-2-amine
Reactant of Route 6
2-Methyl-1-(m-tolyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.